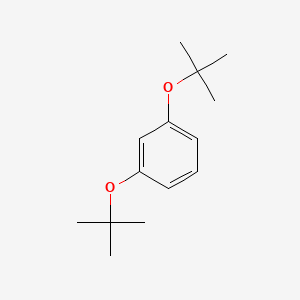

1,3-Di-tert-butoxybenzene

Beschreibung

General Significance of Alkoxybenzenes in Organic Chemistry and Materials Science

Alkoxybenzene derivatives are a significant class of compounds in both organic synthesis and materials science. In synthetic chemistry, the alkoxy group, particularly the tert-butoxy (B1229062) group, can serve as a protecting group for phenols due to its stability in various reaction conditions and subsequent removal under acidic conditions. These compounds are also valuable intermediates, allowing for further functionalization of the aromatic ring. In materials science, alkoxybenzenes are investigated for the production of polymers and resins. Long-chain alkoxybenzene derivatives, for instance, are fundamental to the development of liquid crystals.

Historical Perspectives on Benzene (B151609) Ether Chemistry

The history of benzene ether chemistry is rooted in the foundational discoveries of 19th-century organic chemistry. The isolation and identification of benzene by Michael Faraday in 1825 and the subsequent proposal of its ring structure by Friedrich August Kekulé in 1865 laid the groundwork for understanding aromatic compounds. lookchem.com

A pivotal development in ether synthesis was the Williamson ether synthesis, reported by Alexander Williamson in 1850. google.com This reaction, which typically involves the SN2 reaction of an alkoxide with a primary alkyl halide, became a fundamental method for preparing both symmetrical and asymmetrical ethers and remains widely used today. google.com

The synthesis of aryl ethers, like 1,3-di-tert-butoxybenzene, from a dihydroxybenzene (such as resorcinol) and an alkyl halide is a direct application of this historical method. However, the synthesis of tert-butyl ethers via the Williamson synthesis is notoriously difficult. The reaction with a tertiary alkyl halide, such as tert-butyl bromide, is prone to failure as the conditions favor an elimination (E2) reaction to form an alkene (isobutylene) rather than the desired substitution (SN2) product. This inherent reactivity challenge is a primary reason for the difficulty in synthesizing sterically hindered ethers like this compound.

The Structural Framework of this compound and its Strategic Relevance

The structure of this compound consists of a central benzene ring with two tert-butoxy groups (-O-C(CH3)3) attached at the meta positions (carbons 1 and 3). The most defining feature of this structure is the immense steric bulk of the two tert-butyl groups.

This steric hindrance has profound implications for the molecule's potential reactivity and properties:

Synthetic Challenges: As mentioned, the direct synthesis from resorcinol (B1680541) and a tert-butyl halide is problematic. Research on the synthesis of the related 1,4-di-tert-butoxybenzene (B102015) shows that acid-catalyzed alkylation of hydroquinone (B1673460) with isobutylene (B52900) fails to produce the desired ether, instead yielding the ring-alkylated product, 2,5-di-tert-butylhydroquinone. researchgate.net This occurs because C-alkylation is irreversible under the reaction conditions, whereas O-alkylation (ether formation) is reversible. researchgate.net These documented challenges for the 1,4-isomer strongly suggest similar or greater difficulties for the 1,3-isomer, contributing to the lack of its study.

Reactivity: The bulky tert-butoxy groups would sterically hinder the positions ortho to them on the benzene ring (positions 2, 4, and 6). This would significantly influence the regioselectivity of electrophilic aromatic substitution reactions, likely directing incoming electrophiles to the C-5 position, the only unhindered site. Studies on the related 1,3-di-tert-butylbenzene (B94130) confirm that bulky substituents dramatically slow the rate of reactions like nitration due to steric hindrance. numberanalytics.com

Potential Applications: The stability and defined steric profile conferred by the tert-butoxy groups could make the compound a useful, albeit difficult to synthesize, building block or a non-reactive matrix in materials science applications where precise control of intermolecular interactions is required.

Due to the lack of specific research data, creating detailed tables on the physical and chemical properties of this compound is not possible. The data available is for the incorrect isomer, as shown in the comparative table below.

Table 1: Comparison of Related Compound Properties

| Property | 1,3-Di-tert-butylbenzene | This compound |

| CAS Number | 1014-60-4 masterorganicchemistry.com | 74103-59-6 epa.gov |

| Molecular Formula | C14H22 masterorganicchemistry.com | C14H22O2 epa.gov |

| Molecular Weight | 190.32 g/mol masterorganicchemistry.com | 222.328 g/mol epa.gov |

| Boiling Point | 106-107 °C / 18 mmHg masterorganicchemistry.com | Data Not Available |

| Melting Point | 10-11 °C masterorganicchemistry.com | Data Not Available |

| Density | 0.859 g/mL at 25 °C masterorganicchemistry.com | Data Not Available |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

74103-59-6 |

|---|---|

Molekularformel |

C14H22O2 |

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

1,3-bis[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)15-11-8-7-9-12(10-11)16-14(4,5)6/h7-10H,1-6H3 |

InChI-Schlüssel |

HIQUVLYPUNAUEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=CC(=CC=C1)OC(C)(C)C |

Herkunft des Produkts |

United States |

Reaction Chemistry and Mechanistic Investigations of 1,3 Di Tert Butoxybenzene and Its Derivatives

Electrophilic Aromatic Substitution Reactions of tert-Butoxy-Substituted Benzenes

The tert-butoxy (B1229062) group is an activating substituent in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org This directive influence stems from the electron-donating nature of the oxygen atom, which enriches the electron density of the aromatic ring.

Regiochemical Control and Steric Hindrance Effects

In 1,3-di-tert-butoxybenzene, the two tert-butoxy groups are meta to each other. Their combined activating and directing effects would theoretically favor substitution at the 2, 4, and 6 positions. However, the considerable steric bulk of the tert-butyl groups significantly hinders electrophilic attack at the ortho positions (positions 2 and 6). sarchemlabs.com This steric hindrance often leads to a strong preference for substitution at the para position (position 4), which is electronically activated and sterically more accessible.

For instance, in the Friedel-Crafts alkylation of tert-butylbenzene (B1681246), the bulky tert-butyl group directs the incoming electrophile to the para position to a significant extent, demonstrating the impact of steric hindrance on regioselectivity. cerritos.edu While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the principles of steric hindrance in similar systems, like tert-butylbenzene and other alkoxybenzenes, are well-established. nsf.govstackexchange.com The bromination of tert-butoxybenzene (B1293632), for example, shows a preference for the para product, though less pronounced than in some alkylbenzenes, suggesting a complex interplay of electronic and steric factors. nsf.gov

The table below illustrates the directing effects of substituents in electrophilic aromatic substitution reactions.

| Substituent | Activating/Deactivating | Ortho/Para or Meta Directing |

| -O-C(CH₃)₃ | Activating | Ortho, Para |

| -C(CH₃)₃ | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

Electronic Activation of the Aromatic Ring by tert-Butoxy Groups

The oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring's π-system through resonance. This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org This activating effect is a general feature of alkoxy groups. rsc.org The inductive effect of the alkyl portion of the tert-butoxy group also contributes to this activation, though the resonance effect is generally considered more dominant in directing the substitution pattern. stackexchange.com The increased electron density is most pronounced at the ortho and para positions, which explains the directing nature of the tert-butoxy group.

Nucleophilic Reactions Involving the tert-Butoxy Moiety

The tert-butoxy group in this compound can be involved in reactions where it is cleaved or participates in rearrangements.

Cleavage and Deprotection Strategies of tert-Butyl Ethers

The tert-butyl ether linkage is susceptible to cleavage under acidic conditions. This reaction is a common deprotection strategy in organic synthesis, where the tert-butoxy group is used to protect a phenolic hydroxyl group. The mechanism typically involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutene.

Various reagents and conditions can be employed for the cleavage of aryl tert-butyl ethers. For example, trifluoroacetic acid is a common reagent for this purpose. wikipedia.org The selective cleavage of aryl silyl (B83357) ethers in the presence of alkyl silyl ethers has been achieved using potassium hydroxide (B78521) in ethanol, highlighting the potential for chemoselective deprotection in complex molecules. oup.comoup.comresearchgate.net

Rearrangement and Fragmentation Pathways

While specific rearrangement reactions of this compound are not extensively documented in the provided search results, rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wikipedia.orgmasterorganicchemistry.com One notable rearrangement involving aryl ethers is the Fries rearrangement, which typically occurs with acyl-protected phenols. A photochemical variant, the photo-Fries reaction, has been observed during the photolysis of aryl tert-butyl ethers, leading to the formation of tert-butyl-substituted phenols as minor products. acs.orgacs.org

The fragmentation of the tert-butyl group to form a stable tert-butyl cation is a key step in many reactions involving this moiety, including deprotection and some rearrangement pathways. masterorganicchemistry.comrsc.org

Oxidation and Reduction Chemistry of this compound Analogues

The oxidation of compounds related to this compound, such as 1,3-di-tert-butylbenzene (B94130), has been studied. researchgate.net The oxidation of the aromatic ring or the benzylic positions of the tert-butyl groups can occur, depending on the oxidant and reaction conditions. For instance, the oxidation of 1,3-di-tert-butylbenzene can be catalyzed by non-heme iron complexes. researchgate.net

The reduction of derivatives of this compound, such as those containing nitro groups, can be achieved using standard reducing agents. The reduction of bromo-substituted butoxybenzenes can also be performed to yield the corresponding butoxybenzene (B75284) derivatives.

The table below summarizes some reactions of this compound analogues.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| 1,3-Di-tert-butylbenzene | H₂O₂ with non-heme iron catalyst | Oxidized products | Oxidation |

| 1,3-Dibromo-5-butoxybenzene (B6334375) | LiAlH₄ or NaBH₄ | 1-Butoxy-3-bromobenzene, Butoxybenzene | Reduction |

Radical Scavenging Mechanisms and Related Reactivity Profiles of Substituted Benzenesdntb.gov.ua

The capacity of substituted benzene compounds to act as antioxidants is primarily determined by their ability to neutralize free radicals. This process is governed by specific chemical mechanisms, with the nature and position of substituents on the benzene ring profoundly influencing the compound's reactivity profile. The primary mechanisms involved in radical scavenging are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comfrontiersin.org

The HAT mechanism involves the direct donation of a hydrogen atom from the antioxidant molecule to a free radical, effectively quenching the radical. researchgate.netarabjchem.org The feasibility of this pathway is largely dictated by the bond dissociation enthalpy (BDE) of the bond being broken (e.g., an O-H bond in phenols or a C-H bond). A lower BDE value signifies a weaker bond, which facilitates easier hydrogen atom abstraction and thus indicates higher antioxidant activity. frontiersin.orgarabjchem.org

Alternatively, the SET mechanism involves the transfer of an electron from the antioxidant to the free radical, resulting in the formation of a radical cation from the antioxidant and an anion from the radical. mdpi.comscielo.br The efficiency of the SET mechanism is related to the ionization potential (IP) of the antioxidant; a lower IP indicates that an electron is more easily donated, pointing to a greater potential for scavenging via SET. mdpi.comscielo.br In some cases, a two-step process known as sequential proton loss electron transfer (SPLET) can occur, particularly in ionizing solvents. mdpi.comfrontiersin.org This pathway involves the initial deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the free radical. scielo.br

For alkoxybenzenes, the presence of the oxygen atom's lone pairs significantly activates the ring towards radical scavenging. In the case of this compound, the two tert-butoxy groups are powerful electron-donating groups. Their presence is expected to increase the electron density of the benzene ring, making the molecule a more effective electron donor (lower IP) for the SET mechanism. While this compound lacks a phenolic hydroxyl group for a classic HAT reaction, hydrogen atoms on the benzene ring or the tert-butyl groups could potentially be donated, although this is generally less favorable than phenolic hydrogen donation.

Steric effects also play a crucial role. Bulky substituents, such as the tert-butyl group, can introduce steric hindrance that may affect the rate and selectivity of reactions. researchgate.net While these bulky groups can enhance the stability of the resulting radical formed after hydrogen or electron donation, they can also hinder the approach of a free radical to the reaction site. researchgate.netsemanticscholar.org For example, in the bromination of alkoxybenzenes, the reactivity at the para position was found to decrease with the increasing bulk of the alkyl group (isopropoxy > ethoxy > tert-butoxy), demonstrating that unfavorable steric effects can sometimes override favorable electronic effects. researchgate.net

The relative effectiveness of different substituents on the radical scavenging potential of phenols, which are closely related to alkoxybenzenes, has been extensively studied. The data below illustrates how electron-donating substituents enhance antioxidant activity by lowering BDE and IP values compared to unsubstituted phenol.

| Compound | Substituent (-R) | BDE (O-H) | IP |

|---|---|---|---|

| Phenol | -H | 86.1 | 196.2 |

| p-Cresol | -CH3 | 84.7 | 189.3 |

| p-Methoxyphenol | -OCH3 | 82.4 | 176.2 |

| p-Aminophenol | -NH2 | 80.6 | 166.5 |

| p-Nitrophenol | -NO2 | 88.6 | 210.5 |

Experimental assays confirm these theoretical trends. The radical scavenging activity of various phenolic compounds against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical shows a clear structure-activity relationship. Compounds with multiple hydroxyl groups or potent electron-donating groups exhibit superior activity. nih.gov Hydroxylated cinnamic acids are generally more effective scavengers than their corresponding benzoic acid counterparts, which is attributed to the ability of the -CH=CH-COOH group to better stabilize the resulting phenoxy radical. nih.gov

| Compound | Scavenging Activity (%) |

|---|---|

| Gallic acid | 92.1 |

| Caffeic acid | 89.4 |

| Protocatechuic acid | 72.5 |

| Ferulic acid | 48.9 |

| Vanillyl alcohol | 38.9 |

| Vanillic acid | 11.9 |

| p-Coumaric acid | 11.2 |

| Veratryl alcohol | 0.38 |

Advanced Applications of 1,3 Di Tert Butoxybenzene in Materials and Supramolecular Science

Role as a Synthetic Intermediate for Functional Molecules

The strategic placement of tert-butoxy (B1229062) groups on the benzene (B151609) ring allows 1,3-di-tert-butoxybenzene to serve as a key starting material in the synthesis of complex molecules with tailored properties.

This compound and its derivatives are instrumental in constructing intricate organic frameworks. The tert-butoxy groups can act as protecting groups for hydroxyl functionalities on a phenol, which can be later deprotected under specific conditions to reveal reactive sites for further functionalization. This strategy is crucial in multi-step syntheses of complex natural products and other elaborate molecular architectures.

The bulky nature of the tert-butoxy groups also provides steric hindrance, which can direct the regioselectivity of subsequent reactions, allowing for the precise construction of target molecules. For instance, the synthesis of p-di-tert-butoxybenzene, a related isomer, highlights the challenges and strategic considerations in etherification reactions of phenols, where reaction conditions must be carefully controlled to favor the desired ether product over C-alkylation products like 2,5-di-t-butylhydroquinone. researchgate.net

In the realm of coordination chemistry, this compound derivatives are employed as foundational units for the synthesis of ligands. libretexts.org These ligands, which are molecules that bind to a central metal atom to form a coordination complex, can be designed with specific geometries and electronic properties by modifying the this compound core. uomustansiriyah.edu.iqnios.ac.in

For example, 2-(bromomethyl)-1,3-di-t-butoxybenzene has been used to selectively trialkylate cyclen (1,4,7,10-tetraazacyclododecane), a macrocycle known for its ability to chelate metal ions. google.com This functionalized macrocycle can then be further modified to create bifunctional chelating agents for applications in radiopharmaceuticals and medical imaging, where the stability of the metal complex is paramount. google.com The tert-butoxy groups can influence the solubility and electronic environment of the resulting metal complex. google.com

| Application | Precursor Molecule | Resulting Structure/Function |

| Complex Organic Synthesis | p-Di-tert-butoxybenzene researchgate.net | Used as a protected hydroquinone (B1673460) for multi-step synthesis. researchgate.net |

| Coordination Chemistry | 2-(bromomethyl)-1,3-di-t-butoxybenzene google.com | Building block for tri-alkylated cyclen ligands for metal chelation. google.com |

Contributions to Advanced Materials Science

The incorporation of this compound moieties into larger systems has led to the development of novel materials with enhanced performance characteristics.

This compound and its analogues are valuable components in the synthesis of polymers and macrocycles like calixarenes. The bulky tert-butoxy groups can impart desirable properties to the resulting materials, such as increased solubility in organic solvents and the creation of specific cavities for host-guest interactions.

Calixarenes, which are macrocyclic compounds formed from the condensation of phenols and formaldehyde, can be functionalized with tert-butoxy groups to enhance their performance in applications such as ion recognition and separation. For example, p-tert-butylcalix google.comarene derivatives have been incorporated into polymers to create materials with high selectivity for specific metal ions. researchgate.netscispace.com The tert-butoxy groups play a role in defining the shape and size of the calixarene's binding pocket, influencing its selectivity.

While direct applications of this compound in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) are not extensively documented in the provided results, derivatives containing tert-butyl groups are common in materials designed for these technologies. The tert-butyl groups are often incorporated to improve the solubility and processability of the organic semiconductors, as well as to prevent close packing of molecules, which can be detrimental to device performance.

For instance, polycyclic aromatic compounds, which are used as singlet emitters in OLEDs, are often substituted with tert-butyl groups. epo.org These bulky groups can enhance the amorphous nature of the material, leading to more uniform thin films and improved device stability.

Derivatives of dialkoxybenzenes, including those with tert-butoxy groups, have shown significant promise as redox shuttle additives in lithium-ion batteries. anl.gov These additives provide overcharge protection by being reversibly oxidized and reduced at a potential slightly higher than the normal end-of-charge potential of the cathode. anl.govgoogle.com

Specifically, 2,5-di-tert-butyl-1,4-dimethoxybenzene has been investigated as a redox shuttle. researchgate.net The bulky tert-butyl groups are crucial for stabilizing the resulting radical cation formed during the redox process. researchgate.net While this is a different isomer, the principles of stabilization by tert-butyl groups are relevant. The stability and solubility of these redox shuttle molecules in the electrolyte are key factors for their effectiveness. Research has also explored fluorinated derivatives like 2,3,5,6-tetrafluoro-1,4-di-tert-butoxybenzene to understand and mitigate degradation pathways. researchgate.net

| Material Type | Role of this compound Moiety | Example Application |

| Polymers and Macrocycles | Enhances solubility and creates defined cavities. | Selective ion separation using functionalized calixarenes. researchgate.netscispace.com |

| Organic Electronics | Improves solubility and film morphology of active materials. | Use of tert-butyl substituted aromatic compounds in OLEDs. epo.org |

| Energy Storage | Stabilizes radical cations in redox shuttle molecules. | Overcharge protection in lithium-ion batteries. anl.govresearchgate.net |

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. nih.gov The forces that govern these associations are primarily non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. nih.govrug.nl Within this domain, the design and synthesis of molecules that can spontaneously organize into well-defined, stable, and functional superstructures—a process known as self-assembly—is a key objective. rug.nlresearchgate.net

Influence of Bulky Substituents on Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The bulky tert-butoxy groups of this compound and related structures containing tert-butyl moieties significantly influence this process by imposing steric constraints and defining the geometry of binding cavities.

The effect of bulky substituents is prominently demonstrated in host-guest chemistry, particularly with calixarenes, which are macrocyclic compounds capable of forming inclusion complexes with various guest molecules. nih.govresearchgate.net Calixarenes functionalized with p-tert-butyl groups at the upper rim exhibit selectivity in binding guests based on size and shape. csic.es The tert-butyl groups act as steric barriers, creating a well-defined cavity and preventing the inclusion of molecules that are too large while favoring a snug fit for complementary guests. nih.govcsic.es For instance, studies on p-tert-butylcalix researchgate.netarene crystallized with different solvent molecules revealed that the formation of inclusion versus exclusion complexes can be predicted based on the guest's size and shape relative to the host's cavity, which is guarded by these bulky groups. nih.gov

Furthermore, the tert-butyl groups can influence the orientation of the host molecule itself, for example, upon adsorption to a surface. In the case of certain calixarene-functionalized nanoparticles, the interaction with a metal surface occurs through other functional groups, positioning the tert-butyl groups further away from the surface and defining the orientation for molecular recognition events. csic.es The steric hindrance provided by these groups can also prevent the close approach of molecules, which is a critical factor in controlling reaction pathways and self-selection in the assembly of complex supramolecular structures. rsc.orgresearchgate.net In coordination-driven self-assembly, ligands bearing bulky tert-butyl groups can dictate the formation of a single, specific isomer out of many possibilities by making alternative arrangements sterically unfavorable. researchgate.net

| Host System | Bulky Substituent | Guest Molecule(s) | Key Finding | Reference |

|---|---|---|---|---|

| p-tert-butylcalix researchgate.netarene (TBC6) | tert-butyl | Various solvents (cyclohexane, toluene, benzene, etc.) | The ratio between the guest's apolar surface area and volume determines the formation of inclusion vs. exclusion complexes, a factor controlled by the steric hindrance of the tert-butyl groups. | nih.gov |

| p-tert-butylcalix csic.esarene derivative (DCEC) | tert-butyl | Polycyclic Aromatic Hydrocarbons (PAHs) | The calixarene (B151959) cavity and the tert-butyl groups confer size and shape selectivity, showing preferential binding for PAHs with four benzene rings, such as pyrene. | csic.es |

| Unsymmetrical bis(4-pyridyl)acetylene Ligands with Pt(II) | tert-butyl | Self-assembly into supramolecular squares | Steric interactions between tert-butyl groups on the ligands direct the self-selection process, leading to the formation of a single isomer of the [4+4] self-assembled square. | researchgate.net |

| Bacteriochlorophyll d analogues | tert-butoxycarbonyl (OCOtBu) | Self-aggregation | The bulky C7-substituent did not prevent the fundamental intermolecular linkages but did alter the long-range chirality of the supramolecular structure. | tandfonline.com |

Engineering Non-Covalent Interactions in Molecular Assemblies

The tert-butoxy groups of this compound are instrumental in engineering non-covalent interactions, which are the cornerstone of self-assembly. By introducing steric hindrance and enhancing van der Waals interactions, these bulky substituents can precisely control the structure and stability of molecular assemblies. researchgate.net

On surfaces, the presence of tert-butyl groups can significantly alter the self-assembly behavior of organic molecules. Studies using scanning tunneling microscopy (STM) have shown that these groups can change the adsorption geometry of molecules on a substrate, for instance, by causing them to stand more upright rather than lying flat. researchgate.net This change in orientation directly affects the intermolecular interactions, leading to the formation of different two-dimensional supramolecular networks. The bulky groups can prevent dense packing, creating ordered porous networks, or they can enhance van der Waals forces between molecules, promoting the formation of stable, long-range ordered nanostructures. researchgate.net

In the design of supramolecular polymers, steric effects from bulky groups are used to control the assembly process. For example, by attaching sterically demanding substituents to a monomer unit, it is possible to hinder strong π–π stacking between chromophores. d-nb.info This strategy can lead to an anti-cooperative self-assembly process, where the growth of the polymer is limited to small oligomers instead of forming large, non-emissive aggregates. The competition between attractive forces like hydrogen bonding and destabilizing steric effects allows for fine control over the aggregation process and the photophysical properties of the final material. d-nb.info

Similarly, in arylene ethynylene macrocycles, bulky substituents like anthrylene groups introduce significant steric hindrance that prevents the interdigitation of peripheral alkyl chains, a common stabilizing interaction. rsc.org This steric blocking dictates the packing arrangement at a solid/liquid interface and can limit the formation of mixed assemblies when different macrocycles are present, although it does not always guarantee perfect self-recognition between identical molecules. rsc.org The ability of tert-butyl and related groups to modulate intermolecular forces is thus a powerful tool for designing the architecture and function of advanced materials. osti.gov

| Molecular System | Bulky Substituent(s) | Engineered Interaction | Observed Outcome | Reference |

|---|---|---|---|---|

| Aromatic molecules on Cu(110) surface | tert-butyl | van der Waals forces, Steric hindrance | Altered molecular adsorption geometry from flat-lying to more upright, changing the self-assembled network structure. | researchgate.net |

| BODIPY dyes with (diphenyl)urea synthon | trialkoxybenzene | Steric repulsion vs. H-bonding | Induced an anti-cooperative self-assembly, limiting aggregation to small oligomers and preserving emission properties. | d-nb.info |

| Arylene Ethynylene Macrocycles (AEMs) | 1,4-phenylene, 1,4-naphthylene, 9,10-anthrylene | Steric hindrance | Hindered the interdigitation of alkoxy chains, controlling the 2D packing pattern at the solid/liquid interface. | rsc.org |

| Cobalt Phthalocyanine (CoPc) | tert-butyl | Steric effects, van der Waals interactions | Increased distance between molecules and limited charge transfer with the substrate, while enhancing longer-range environmental interactions. | osti.gov |

Computational and Theoretical Approaches in the Study of 1,3 Di Tert Butoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of 1,3-di-tert-butoxybenzene. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. For this compound, DFT calculations are essential for predicting its ground-state geometry, electronic characteristics, and reactivity.

Key properties that can be determined using DFT include:

Optimized Molecular Geometry: DFT can calculate the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Electron Distribution and Dipole Moment: The method maps the electron density, highlighting electron-rich and electron-poor regions of the molecule. This is useful for understanding how the electron-donating tert-butoxy (B1229062) groups influence the aromatic ring.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For an electron-rich molecule like this compound, the energy and location of the HOMO indicate its propensity to react with electrophiles.

While specific DFT studies focused exclusively on this compound are not widely available in the literature, the application of these methods is standard practice in computational organic chemistry.

Table 1: Properties of this compound Calculable via DFT

| Property Category | Specific Parameter | Significance for this compound |

|---|---|---|

| Structural Properties | Optimized Bond Lengths & Angles | Defines the lowest-energy 3D structure. |

| Dihedral Angles (C-C-O-C) | Describes the orientation of the bulky tert-butoxy groups. | |

| Electronic Properties | Total Energy | Indicates the overall stability of the molecule. |

| HOMO/LUMO Energies & Gap | Predicts electronic transitions and chemical reactivity. | |

| Molecular Electrostatic Potential (MEP) | Visualizes electrophilic and nucleophilic sites. | |

| Mulliken or NBO Charges | Quantifies the electron distribution on each atom. | |

| Thermodynamic Properties | Enthalpy and Gibbs Free Energy | Allows for the prediction of reaction spontaneity. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. It has become a popular tool for predicting spectroscopic properties related to the absorption and emission of light.

For this compound, TD-DFT calculations could provide significant insights into its photophysical behavior. Key applications include:

Prediction of Electronic Absorption Spectra: TD-DFT can calculate the vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum. This allows for the assignment of electronic transitions, such as π-π* transitions within the benzene (B151609) ring.

Analysis of Excited States: The method can determine the nature of excited states, such as whether they have charge-transfer character.

Fluorescence and Phosphorescence: By optimizing the geometry of the first excited singlet state (S1), TD-DFT can be used to predict emission energies, providing information about the molecule's potential fluorescence.

Although detailed experimental and computational studies on the photophysics of this compound are limited, TD-DFT remains the primary theoretical tool for such investigations.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a sterically hindered molecule like this compound, conformational analysis is critical to understanding its properties and reactivity.

The two tert-butoxy groups on the benzene ring in this compound are exceptionally bulky, leading to significant steric strain. This strain dictates the molecule's preferred three-dimensional shape. The conformation is primarily defined by the rotation around the C(aryl)−O bonds.

The tert-butyl groups create severe steric hindrance, which influences the orientation of the alkoxy substituents relative to the plane of the benzene ring. In order to minimize repulsion between the bulky groups and the hydrogen atom at the C2 position, the tert-butoxy groups are expected to adopt a non-planar conformation. The large size of these groups restricts their free rotation, leading to a limited set of stable conformers with distinct energies. This is analogous to the steric challenges seen in other highly substituted aromatic and cyclic systems.

Table 2: Qualitative Analysis of Steric Interactions in this compound

| Interaction Type | Description | Expected Consequence |

|---|---|---|

| Inter-group Repulsion | The two tert-butoxy groups at positions 1 and 3 repel each other. | The groups will likely orient themselves away from each other to maximize distance. |

| Ortho-Repulsion | Repulsion between the C1-butoxy group and the C2-hydrogen atom. | Rotation around the C1-O bond is restricted. |

| Repulsion between the C3-butoxy group and the C2-hydrogen atom. | Rotation around the C3-O bond is restricted. | |

| Repulsion between the C1-butoxy group and the C6-hydrogen atom. | Rotation around the C1-O bond is restricted. | |

| Repulsion between the C3-butoxy group and the C4-hydrogen atom. | Rotation around the C3-O bond is restricted. |

The chemical structure of this compound—with its large nonpolar tert-butyl groups and two polar ether oxygen atoms—governs its interactions with other molecules and solvents. The molecule is largely nonpolar and hydrophobic, making it soluble in nonpolar organic solvents. However, the oxygen atoms can act as hydrogen bond acceptors in interactions with protic solvents.

Computational models can simulate these interactions:

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for a detailed study of specific intermolecular interactions, such as hydrogen bonding, providing a more accurate picture of the local solvent environment around the solute molecule.

Reaction Pathway Analysis and Transition State Elucidation

Computational methods are invaluable for mapping the energy landscape of a chemical reaction, from reactants to products. This involves identifying intermediates and, crucially, the high-energy transition states that control the reaction rate.

For this compound, the two electron-donating tert-butoxy groups strongly activate the aromatic ring toward electrophilic substitution. The positions ortho and para to each group (C2, C4, C6, and C5) are all activated. However, steric hindrance from the bulky substituents will play a decisive role in determining the regioselectivity of the reaction.

DFT calculations can be used to elucidate the most probable reaction pathway by:

Modeling Reactants and Products: Calculating the energies of the starting materials and potential products.

Locating Intermediates: Identifying stable intermediates, such as the sigma complexes (arenium ions) formed during electrophilic aromatic substitution.

By comparing the activation energies for attack at different positions (e.g., C2 vs. C4), a computational analysis can predict the major product of a reaction, offering insights that complement experimental studies.

Analytical Research Techniques for Structural Elucidation and Purity Assessment of 1,3 Di Tert Butoxybenzene

Spectroscopic Methods for Molecular Structure Determination

Spectroscopy is the primary tool for elucidating the molecular architecture of 1,3-Di-tert-butoxybenzene. Each method probes different aspects of the molecule, and together they provide a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of this compound, as it provides detailed information about the carbon-hydrogen framework and, crucially, allows for its unambiguous differentiation from its 1,2- and 1,4-isomers.

¹H NMR Analysis: The ¹H NMR spectrum of this compound exhibits a distinct pattern of signals corresponding to its C₂ᵥ symmetry. The eighteen protons of the two chemically equivalent tert-butyl groups produce a large, sharp singlet in the upfield region, typically around δ 1.32 ppm. The aromatic region is more complex and highly diagnostic. The proton at the C2 position, situated between the two bulky ether groups, appears as a triplet at approximately δ 6.55 ppm due to coupling with the two equivalent protons at C4 and C6. These C4/C6 protons appear as a doublet around δ 6.95 ppm, coupled only to the C5 proton. Finally, the C5 proton, which is coupled to both the C4 and C6 protons, resonates as a triplet further downfield, typically near δ 7.10 ppm. This unique splitting pattern (triplet-doublet-triplet) in the aromatic region is a definitive signature for the 1,3-substitution pattern.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum further confirms the structure. Due to the molecule's symmetry, only six distinct carbon signals are observed. The two equivalent tert-butyl methyl groups appear as a single strong signal around δ 31.5 ppm, while their associated quaternary carbons are found near δ 78.5 ppm. In the aromatic region, the two oxygen-bearing carbons (C1 and C3) are highly deshielded and resonate at approximately δ 158.5 ppm. The remaining aromatic carbons appear at δ 106.9 ppm (C2), δ 129.5 ppm (C5), and δ 111.9 ppm (C4, C6).

The combination of these ¹H and ¹³C NMR data provides conclusive evidence for the 1,3-disubstituted arrangement, distinguishing it from the 1,4-isomer (which would show two singlets in the aromatic region) and the 1,2-isomer (which would exhibit a more complex, asymmetric pattern of four distinct aromatic signals).

| Technique | Position / Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.32 | Singlet (s) | 18H |

| Ar-H (C2) | ~6.55 | Triplet (t) | 1H | |

| Ar-H (C4, C6) | ~6.95 | Doublet (d) | 2H | |

| Ar-H (C5) | ~7.10 | Triplet (t) | 1H | |

| ¹³C NMR | -C(CH₃)₃ | ~31.5 | - | - |

| -C(CH₃)₃ | ~78.5 | - | - | |

| Ar-C (C2) | ~106.9 | - | - | |

| Ar-C (C4, C6) | ~111.9 | - | - | |

| Ar-C (C5) | ~129.5 | - | - | |

| Ar-C (C1, C3) | ~158.5 | - | - |

Mass spectrometry is used to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which provides corroborating structural evidence. The nominal molecular weight of the compound (C₁₄H₂₂O₂) is 222 g/mol .

Under Electron Ionization (EI) conditions, the mass spectrum shows a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 222. The most characteristic and often most abundant fragmentation pathway involves the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in a highly stable resonance-delocalized cation at m/z 165. This is frequently the base peak in the spectrum. Another significant fragmentation involves the loss of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, producing a radical cation at m/z 166. This ion can subsequently lose another tert-butyl radical to yield a fragment at m/z 109. The presence and relative intensities of these key fragments (m/z 222, 166, 165, and 109) are highly indicative of the this compound structure.

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 222 | [C₁₄H₂₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [M - C₄H₈]⁺˙ | Loss of neutral isobutylene |

| 165 | [M - •C₄H₉]⁺ | Loss of a tert-butyl radical (often base peak) |

| 109 | [M - C₄H₈ - •C₄H₉]⁺ | Loss of isobutylene and a tert-butyl radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows several characteristic absorption bands. Strong bands in the 2970-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic tert-butyl groups. Weaker absorptions above 3000 cm⁻¹ are due to aromatic C-H stretching. The most diagnostic bands for this compound are the strong, asymmetric and symmetric C-O-C (aryl-alkyl ether) stretching vibrations, which appear prominently in the 1250-1200 cm⁻¹ and 1080-1020 cm⁻¹ regions, respectively. Aromatic C=C ring stretching vibrations are observed near 1600 cm⁻¹ and 1480 cm⁻¹. Finally, C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the 1,3-disubstitution pattern on the benzene (B151609) ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3080-3020 | C-H Stretch | Aromatic |

| ~2975-2870 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1605, ~1480 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| ~1050 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |

| ~840, ~770 | C-H Bend (Out-of-Plane) | 1,3-Disubstituted Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. As a substituted benzene derivative, this compound exhibits characteristic absorptions in the UV region corresponding to π → π* transitions of the aromatic ring. It typically displays two main absorption maxima (λ_max): a strong band (the E2-band) around 220 nm and a weaker, fine-structured band (the B-band) around 275 nm, with a shoulder often visible near 282 nm. The positions and intensities of these bands are influenced by the two electron-donating alkoxy groups on the benzene ring.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is indispensable for assessing the purity of this compound by separating it from any impurities, including isomers, starting materials (e.g., resorcinol), and reaction byproducts (e.g., mono-tert-butoxybenzene).

Due to its relatively low boiling point and good thermal stability, this compound is ideally suited for analysis by Gas Chromatography (GC). A high-resolution capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane, such as a DB-5 or HP-5 column) is typically used. With an appropriate temperature program, GC can effectively separate this compound from its 1,2- and 1,4-isomers, which will have slightly different retention times due to differences in their boiling points and interactions with the stationary phase. The area percentage of the main peak, typically detected by a Flame Ionization Detector (FID), provides a quantitative measure of purity with respect to other volatile components.

The coupling of GC with a Mass Spectrometer (GC-MS) is a powerful combination. As each component elutes from the GC column, it is introduced into the mass spectrometer, which generates a mass spectrum for that specific compound. This allows for the positive identification of the main peak as this compound by matching its mass spectrum with reference library data. Furthermore, minor peaks corresponding to impurities can be identified based on their unique mass spectra, providing a comprehensive purity profile of the sample.

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for analyzing samples that may contain non-volatile or thermally labile impurities, such as unreacted resorcinol (B1680541) or polymeric byproducts. The most common mode for analysis is Reversed-Phase HPLC (RP-HPLC).

In a typical RP-HPLC method, a C18 stationary phase is used with a mobile phase consisting of a gradient mixture of an organic solvent (e.g., acetonitrile) and water. Detection is commonly performed with a UV detector set to a wavelength where the analyte absorbs, such as 275 nm. Under these conditions, this compound, being relatively nonpolar, will have a longer retention time than more polar impurities like resorcinol. HPLC can also achieve excellent separation of the 1,2-, 1,3-, and 1,4-isomers.

Similar to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) enhances the analytical power of HPLC. By interfacing the HPLC system with a mass spectrometer (often using an Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI, source), molecular weight information can be obtained for each peak eluting from the column. This is invaluable for identifying unknown impurities and confirming the identity of the main component without the need for isolating each substance.

Future Research Directions and Emerging Trends in 1,3 Di Tert Butoxybenzene Chemistry

Sustainable Synthetic Methodologies and Green Chemistry Principles

The classical synthesis of 1,3-Di-tert-butoxybenzene, like many aromatic ethers, often relies on the Williamson ether synthesis. This method, while foundational, typically involves stoichiometric use of strong bases and can have a low atom economy, generating significant salt waste. byjus.comwikipedia.orgfrancis-press.com The future of its synthesis is geared towards aligning with the principles of green chemistry, focusing on catalytic processes, waste reduction, and energy efficiency. ijnc.iracs.orgresearchgate.net

A significant area of development is the application of Phase-Transfer Catalysis (PTC) to the Williamson ether synthesis. PTC can enhance reaction rates and yields under milder conditions, using only a catalytic amount of the phase-transfer agent (e.g., quaternary ammonium (B1175870) salts) to facilitate the reaction between the aqueous and organic phases. byjus.comcdnsciencepub.comtestbook.com This approach is particularly advantageous for hindered systems, reducing the need for harsh conditions that can lead to side reactions. cdnsciencepub.com

Furthermore, high-temperature Catalytic Williamson Ether Synthesis (CWES) presents a promising, atom-economic alternative. acs.org This method can utilize weaker alkylating agents at elevated temperatures (e.g., >300 °C), proceeding as a homogeneous catalytic process that boosts alkylating power and minimizes byproducts. acs.org Research into adapting these greener methodologies for the specific, sterically demanding synthesis of this compound is a key future direction.

| Methodology | Key Features | Potential Green Advantages | Research Focus |

|---|---|---|---|

| Traditional Williamson Synthesis | Stoichiometric strong base (e.g., NaH); Organic solvent. byjus.com | Low atom economy; significant salt waste. byjus.com | Baseline for comparison. |

| Phase-Transfer Catalysis (PTC) | Catalytic amount of PTC agent; often milder conditions (50-100 °C); biphasic system. byjus.comtestbook.com | Reduced base usage; potentially recyclable catalyst; improved safety and efficiency. cdnsciencepub.com | Optimization for hindered phenols and tertiary alcohols. |

| High-Temperature Catalytic Williamson Ether Synthesis (CWES) | Homogeneous catalysis; high temperatures (>300 °C); use of weaker alkylating agents. acs.org | High selectivity; potential for continuous flow processes; improved atom economy. acs.org | Development of robust catalysts for hindered ether synthesis. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide (e.g., fluoroaromatics); strong base (e.g., KHMDS). nih.govacs.orgfigshare.com | High atom economy; commercially available starting materials. nih.govacs.org | Expanding scope to non-activated or sterically hindered systems. |

Exploration of Novel Reactivity and Unconventional Transformations

The electron-rich nature of the this compound ring, combined with the steric hindrance of the tert-butyl groups, creates a unique platform for exploring novel reactivity that deviates from classical electrophilic aromatic substitution patterns. A key emerging trend is the investigation of how substitution patterns on dialkoxybenzenes can dictate reaction outcomes, a concept that moves beyond simple regioselectivity to fundamentally different transformations.

A seminal study demonstrated this principle using the electrophilic reagent Selectfluor. nsf.gov It was discovered that the substitution pattern of dialkoxybenzenes governs whether the reaction proceeds via amination or fluorination. nsf.govresearchgate.netfigshare.com While ortho- and para-dialkoxybenzenes predominantly undergo C-H amination, the meta-isomer (an analogue of this compound) exclusively yields the fluorinated product. nsf.govresearchgate.net This divergent reactivity is attributed to the higher oxidation potential of the meta-isomer, which disfavors the single-electron transfer (SET) pathway required for amination and instead follows a more traditional electrophilic aromatic substitution (EAS) pathway. nsf.gov

Future research will likely expand on this concept, exploring other electrophiles and catalytic systems to uncover further "mechanistic switches." Another major frontier is the direct C-H functionalization of the aromatic ring. nih.govmdpi.com While challenging, catalytic methods that can selectively activate and functionalize the C-H bonds of this compound without requiring prior installation of directing groups would represent a significant advance in synthetic efficiency. nih.govrsc.org

| Dialkoxybenzene Isomer | Reaction with Selectfluor & Nitrogen Heterocycle | Major Product Type | Proposed Mechanistic Pathway |

|---|---|---|---|

| ortho- (e.g., Veratrole) | Amination | C-N Bond Formation nsf.gov | Single-Electron Transfer (SET) nsf.gov |

| para- (e.g., 1,4-Dimethoxybenzene) | Amination | C-N Bond Formation nsf.gov | Single-Electron Transfer (SET) nsf.gov |

| meta- (e.g., 1,3-Dimethoxybenzene) | Fluorination | C-F Bond Formation nsf.govresearchgate.net | Electrophilic Aromatic Substitution (EAS) nsf.gov |

Rational Design of Derivatives for Targeted Advanced Material Applications

The unique properties of this compound—namely its electron-donating alkoxy groups, bulky substituents that can influence packing and solubility, and defined geometry—make it an attractive building block for advanced materials. Future research is focused on the rational design of its derivatives for specific applications, particularly in organic electronics and energy storage.

While research on the 1,3-isomer is emerging, studies on the related 1,4-dialkoxybenzene derivatives have demonstrated their potential as redox-active materials in non-aqueous redox flow batteries. researchgate.netosti.gov The bulky tert-butyl groups are known to enhance the stability and solubility of the redox-active core. For instance, polymeric materials based on 2,5-di-tert-butyl-1,4-dialkoxybenzene have been evaluated as novel cathode materials. researchgate.net By analogy, derivatives of this compound could be designed to tune redox potentials and physical properties for similar energy storage applications.

Another promising avenue is the incorporation of the this compound motif into liquid crystals or π-conjugated polymers. The bent geometry of the 1,3-isomer, in contrast to the linear 1,4-isomer, can be exploited to disrupt crystal packing, potentially leading to materials with unique optical or electronic properties. The strategic functionalization of the aromatic ring, for example, through C-H activation or by using brominated derivatives like 1,3-dibromo-5-butoxybenzene (B6334375) as synthetic intermediates, allows for the construction of complex, multi-functional molecules.

| Derivative Class | Potential Application | Role of this compound Core | Key Research Objective |

|---|---|---|---|

| Redox-Active Polymers | Organic Batteries / Redox Flow Batteries researchgate.netresearchgate.net | Provides stable, soluble redox center; bulky groups prevent aggregation. | Tune redox potential and cycling stability. |

| Liquid Crystals | Displays, Sensors | Bent core geometry to influence mesophase properties. | Synthesize and characterize novel liquid crystalline phases. |

| π-Conjugated Materials | Organic Electronics (OLEDs, OFETs) | Electron-donating unit to modify HOMO/LUMO levels; steric groups to control morphology. | Develop materials with targeted charge transport and photophysical properties. |

Interdisciplinary Research with Biological and Environmental Sciences (Focusing on Chemical Aspects)

The interaction of synthetic compounds with biological and environmental systems is a critical area of modern chemical research. For this compound and its derivatives, future studies will increasingly focus on their metabolic fate, biodegradation pathways, and potential as chemical tools in biology, all from a fundamental chemical perspective.

Environmental chemistry research is beginning to elucidate the fate of dialkoxybenzenes in the environment. Studies have shown that bacteria, such as strains of Rhodococcus and Gordonia, can degrade these compounds. nih.gov The primary degradation pathway involves O-dealkylation to form the corresponding alkoxyphenols. nih.gov Research has provided specific degradation rates for different isomers, indicating that the substitution pattern influences susceptibility to microbial breakdown. nih.gov Understanding these chemical transformations is crucial for assessing the environmental persistence and designing more readily biodegradable analogues. miljodirektoratet.nonih.gov

In the biological realm, the bulky, lipophilic nature of the di-tert-butoxybenzene scaffold makes it an interesting starting point for designing molecules that interact with biological systems. Derivatives of the related compound tert-butoxybenzene (B1293632) are studied for their biological activities and interactions with biomolecules. Furthermore, the detection of the related compound 1,3-di-tert-butylbenzene (B94130) in natural organisms like truffles (Tuber borchii) suggests that such structures can be part of natural metabolic pathways. nih.gov Future work could involve synthesizing labeled derivatives of this compound to probe enzymatic processes or to act as scaffolds in medicinal chemistry for creating new therapeutic agents.

| Compound | Bacterial Strain | Initial Degradation Rate (nmol min⁻¹ mg⁻¹ protein) | Primary Chemical Transformation |

|---|---|---|---|

| 1,4-Diethoxybenzene | Rhodococcus sp. DEOB100 | 11.1 nih.gov | O-dealkylation to 4-ethoxyphenol (B1293792) nih.gov |

| 1,4-Dimethoxybenzene | Rhodococcus sp. DEOB100 | 1.6 nih.gov | O-dealkylation to 4-methoxyphenol (B1676288) nih.gov |

| 1,3-Dimethoxybenzene | Rhodococcus sp. DEOB100 | 0.6 nih.gov | O-dealkylation to 3-methoxyphenol (B1666288) nih.gov |

| 1,3-Dimethoxybenzene | Gordonia sp. DEOB200 | 0.6 nih.gov | O-dealkylation to 3-methoxyphenol nih.gov |

Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry

The synergy between experimental and computational chemistry is a powerful trend that is accelerating the pace of chemical discovery. numberanalytics.com For a molecule like this compound, where steric and electronic effects play a subtle and crucial role, this integration is particularly valuable for predicting and rationalizing its behavior. pku.edu.cnnih.gov

Computational models, particularly those based on Density Functional Theory (DFT), are becoming indispensable for predicting reactivity and regioselectivity in electrophilic aromatic substitution. diva-portal.org As seen in the divergent reactivity of dialkoxybenzenes with Selectfluor, DFT calculations were key to understanding the underlying mechanism by revealing that the meta-isomer is more difficult to oxidize. nsf.gov Similarly, DFT analysis has been used to explain the unusual regioselectivity observed in the dinitration of dialkoxybenzenes, suggesting the involvement of a single electron transfer (SET) process and the influence of solvation effects. acs.orgmdpi.comacs.org

Future research will leverage these predictive models more extensively. Instead of relying solely on empirical screening, chemists will use computational tools to pre-screen catalysts, predict reaction outcomes under various conditions, and design derivatives with specific electronic properties (e.g., HOMO/LUMO energies) for material applications. nih.govrsc.org The iterative loop of computational prediction, experimental validation, and model refinement will enable a more rational and efficient exploration of the chemical space surrounding this compound, leading to the faster discovery of new reactions and materials.

| Research Area | Computational Method | Predicted/Explained Property | Experimental Correlation |

|---|---|---|---|

| Electrophilic Substitution | DFT (Energy of Intermediates) nih.govdiva-portal.org | Regioisomer distribution. nih.govdiva-portal.org | Comparison with experimental product ratios. |

| Divergent Reactivity | DFT (Oxidation Potentials) nsf.gov | Switch between amination and fluorination pathways. nsf.gov | Observed product formation for different isomers. nsf.gov |

| Redox Materials | DFT (HOMO/LUMO energies) rsc.org | Redox potentials, stability of radical cations. rsc.org | Cyclic voltammetry and battery cycling data. researchgate.net |

| Reaction Mechanism | DFT (Transition State Analysis) numberanalytics.comacs.org | Likelihood of SET vs. EAS pathways. acs.orgmdpi.com | Kinetic studies and product analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.